molecular formula C20H30N6O2 B11190920 4-(5-(5-((4-Butylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)morpholine

4-(5-(5-((4-Butylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)morpholine

Cat. No.: B11190920
M. Wt: 386.5 g/mol
InChI Key: FFCMQCZYCLRPPX-UHFFFAOYSA-N
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Description

4-(5-(5-((4-Butylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)morpholine is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, an oxadiazole ring, a pyridine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(5-((4-Butylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)morpholine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the oxadiazole ring is replaced by the piperazine moiety.

    Formation of the Pyridine Ring: The pyridine ring is typically introduced through a condensation reaction involving a suitable aldehyde or ketone.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, similar to the piperazine ring attachment.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(5-(5-((4-Butylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at various positions, particularly at the piperazine and morpholine rings.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting neurological and psychiatric disorders.

    Biological Studies: The compound can be used as a probe to study various biological pathways and mechanisms, particularly those involving neurotransmitter systems.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(5-(5-((4-Butylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)morpholine likely involves interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure suggests that it may act as an agonist or antagonist at certain neurotransmitter receptors, potentially modulating their activity and influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(5-((4-Methylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)morpholine
  • 4-(5-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)morpholine
  • 4-(5-(5-((4-Propylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)morpholine

Uniqueness

The uniqueness of 4-(5-(5-((4-Butylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)morpholine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H30N6O2

Molecular Weight

386.5 g/mol

IUPAC Name

4-[5-[5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]pyridin-2-yl]morpholine

InChI

InChI=1S/C20H30N6O2/c1-2-3-6-24-7-9-25(10-8-24)16-19-22-20(23-28-19)17-4-5-18(21-15-17)26-11-13-27-14-12-26/h4-5,15H,2-3,6-14,16H2,1H3

InChI Key

FFCMQCZYCLRPPX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1)CC2=NC(=NO2)C3=CN=C(C=C3)N4CCOCC4

Origin of Product

United States

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